molecular formula C8H10N2O3 B031842 2-[(4-Nitrophenyl)amino]ethanol CAS No. 1965-54-4

2-[(4-Nitrophenyl)amino]ethanol

Cat. No. B031842
CAS RN: 1965-54-4
M. Wt: 182.18 g/mol
InChI Key: VPRLWNAMKBZKRR-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)amino]ethanol, also known as 2-NPEA or 4-nitrophenyl ethylamine, is an organic compound with a unique structure and properties that make it useful in a variety of scientific research applications. It is a colorless liquid at room temperature, with a molecular weight of 167.14 g/mol and a boiling point of 246°C. 2-NPEA is an important intermediate in the synthesis of other compounds and has been used in a number of studies related to biochemistry, pharmacology, and toxicology.

Scientific Research Applications

1. Synthesis and Liquid Crystalline Properties

2-[(4-Nitrophenyl)amino]ethanol is used in the synthesis of mesogenic liquid crystalline compounds. The compound Disperse Red-I is prepared from 2-[N-ethyl-N-[4-[(4′-nitrophenyl)azo]-phenyl]amino]ethanol and is utilized to create a main mesogenic liquid crystalline compound, Disperse Red-II. These compounds exhibit good liquid crystalline behavior and electrical conductivity, especially when polymerized under an electric field, showing potential applications in advanced materials technology (Hosseini & Hoshangi, 2015).

2. Development of Nonlinear Optical Materials

The compound is also instrumental in the synthesis of azobenzene precursors for the development of electro-optical active polyurethanes. These synthesized compounds have applications in nonlinear optics (NLO), which are significant for various photonic technologies. The study on these compounds helps in understanding their molecular geometry, hyperpolarizability, and ground state dipole moment, crucial for their application in NLO devices (Jecs et al., 2009).

3. Role in Heterocyclization Reactions

This compound is used in reactions with various electrophilic reagents leading to the formation of oxazaheterocycles. These heterocyclic compounds have numerous applications in pharmaceuticals and agrochemicals due to their biological activities. The diverse derivatives obtained from these reactions extend the chemical space for drug discovery and other applications (Palchikov, 2015).

4. Applications in Chromatographic Separation

The compound is also relevant in the field of chromatography. Methods involving micellar electrokinetic chromatography and high-performance liquid chromatography use derivatives of this compound for the separation and determination of nitrobenzenes and their reduction products. This is crucial for analytical and preparative purposes in various scientific fields including environmental and forensic science (Wang & Chen, 2002).

Safety and Hazards

Safety data for “2-[(4-Nitrophenyl)amino]ethanol” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(4-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLWNAMKBZKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295615
Record name 2-[(4-nitrophenyl)amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1965-54-4
Record name 2-(4-Nitroanilino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965544
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Record name 1965-54-4
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Record name 2-[(4-nitrophenyl)amino]ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROANILINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUX7X35LLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

The above acetanilide (11.05 g, 0.05 mol) is treated with nitric acid-sulfuric acid mixture and hydrolyzed with 2.5N hydrochloric acid, in the manner as set forth subsequently herein in Example 11, to provide N-(2-hydroxyethyl)-4-nitrobenzenamine.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 1-fluoro-4-nitrobenzene and 2-aminoethanol following the procedure described above. MS (ES+): m/z=183.0; 1H NMR (CDCl3, 500 MHz): δ 3.41 (t, 2H), 3.92 (t, 2H), 6.59 (d, 2H), 8.11 (d, 2H).
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Synthesis routes and methods III

Procedure details

To a pressure tube containing 1-fluoro-4-nitrobenzene (10.6 mL) and absolute ethanol (20 mL) under an atmosphere of argon gas is added ethanolamine (7.2 mL). The reaction is tightly capped and heated to 90° C. After 1 hour, the reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dried in vacuo. The solid is crystallized from 95% ethanol to give 4.1 g of 2-(4-nitroanilino)-1-ethanol as yellow crystals.
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Q & A

Q1: What is the significance of 2-[(4-Nitrophenyl)amino]ethanol in the synthesis of 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds?

A1: this compound serves as a crucial starting material in the synthesis of 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds [, , ]. Its structure allows for a multi-step reaction pathway where the nitro group can be reduced, and the resulting amine can be further modified. This compound undergoes catalytic hydrogenation to form 2-[(4-aminophenyl)amino]ethanol, which then reacts with chloroacetyl chloride followed by cyclization to yield the desired 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds [].

Q2: What are the advantages of the synthetic route using this compound as described in the research?

A2: The research highlights several advantages of this particular synthetic route:

  • High Yield: The overall yield of the target 4-(4-aminophenyl)-3-morpholinone is reported to be around 41.2%, which is considered efficient for a multi-step synthesis [].
  • Ease of Isolation and Purification: Each step in the synthesis yields solid products, making isolation and purification relatively straightforward []. This simplifies the process and contributes to the overall efficiency.

Q3: What is the role of the nitro group in this compound within the synthesis process?

A3: The nitro group in this compound plays a key role by acting as an electron-withdrawing group []. This influences the reactivity of the molecule, particularly during the nucleophilic substitution reactions involved in the synthesis. After the nucleophilic substitution, the nitro group can be easily converted to an amine group, further expanding the synthetic possibilities.

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